tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate
Overview
Description
“tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C16H23N3O5 . It is related to the class of compounds known as piperazines, which are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction studies . The structures were further confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped .Scientific Research Applications
Application in Synthesis of N-heterocycles
Tert-butanesulfinamide, a closely related compound, is extensively used in the stereoselective synthesis of amines and derivatives, particularly in the formation of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they are the foundational elements of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Role in Drug Discovery
The pyrrolidine ring, an integral part of tert-Butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage, a phenomenon termed “pseudorotation”. This makes it a versatile scaffold for novel biologically active compounds in drug discovery, especially in the design of bioactive molecules with selective targets (Li Petri et al., 2021).
Biodegradation and Environmental Fate
The review on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater might provide indirect insights. Microorganisms capable of degrading similar compounds like ETBE aerobically, as a carbon and energy source or via cometabolism, have been identified. The initial aerobic biodegradation occurs through hydroxylation, leading to the formation of intermediates like tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and others. These studies help understand the potential environmental impact and fate of related tert-butyl compounds in soil and groundwater systems (Thornton et al., 2020).
Properties
IUPAC Name |
tert-butyl N-[1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)17-11-7-8-18(10-11)12-5-6-13(19(21)22)14(9-12)23-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKPDJESNHVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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